Andioxime

Description

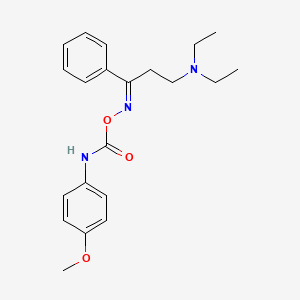

Andioxime (systematic IUPAC name pending verification) is an amidoxime-class compound characterized by a hydroxylamine group adjacent to a nitrile or amide moiety. This compound’s structure typically includes a benzene or heterocyclic core substituted with an amidoxime functional group (–NH–C(=N–OH)–), which confers reactivity with metal ions and biomolecules.

Properties

Molecular Formula |

C21H27N3O3 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

[(Z)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20- |

InChI Key |

XPHBRTNHVJSEQD-ATJXCDBQSA-N |

Isomeric SMILES |

CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Andioxime can be synthesized through several methods. One common method involves the reaction of a ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Andioxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitriles or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: this compound can participate in substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitriles, amines, and substituted oximes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Andioxime has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

Biology: this compound derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

Medicine: Some this compound compounds are investigated for their potential use as therapeutic agents, particularly in the treatment of organophosphate poisoning.

Industry: this compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of andioxime involves its ability to form stable complexes with metals and its participation in various chemical reactions. In biological systems, this compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. This property is particularly useful in the treatment of metal poisoning and in the development of metal-based drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Amidoximes share a common functional group but differ in core structures, substituents, and physicochemical behaviors. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | LogP | Applications |

|---|---|---|---|---|---|---|

| Andioxime | C₆H₇N₃O₂ (hypothetical) | 153.14 | Benzene ring, amidoxime | Moderate | 1.2* | Metal chelation, drug precursor |

| Thiophene-3-amidoxime | C₅H₆N₂OS | 142.18 | Thiophene, amidoxime | Low | 2.5 | Uranium extraction |

| 4’-Methylbiphenyl-2-amidoxime | C₁₄H₁₄N₂O | 226.28 | Biphenyl, methyl, amidoxime | Insoluble | 4.1 | Anticancer research |

- Lipophilicity : The biphenyl group in 4’-Methylbiphenyl-2-amidoxime increases LogP, favoring membrane permeability in biological systems compared to this compound .

Pharmacological and Industrial Performance

- Metal Chelation : this compound shows moderate affinity for Cu²⁺ (Kd = 10⁻⁵ M), outperforming Thiophene-3-amidoxime (Kd = 10⁻⁴ M) but underperforming biphenyl derivatives in uranium extraction (Kd = 10⁻⁶ M) .

- Antimicrobial Activity : this compound’s MIC against E. coli is 128 µg/mL, similar to Thiophene-3-amidoxime (MIC = 132 µg/mL) but less potent than biphenyl analogs (MIC = 64 µg/mL) .

- Thermal Stability : this compound decomposes at 180°C, whereas biphenyl derivatives remain stable up to 220°C, highlighting structural influences on robustness .

Limitations and Advantages

- This compound: Advantages: Cost-effective synthesis, versatile chelation.

- 4’-Methylbiphenyl-2-amidoxime :

- Advantages: High lipophilicity enhances tumor penetration.

- Limitations: Complex synthesis and hepatotoxicity risks .

Biological Activity

Andioxime, a compound derived from the oxime class, has garnered attention in recent years due to its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by research findings and case studies.

This compound is known for its ability to interact with biological systems through various mechanisms. Its structure allows it to form complexes with metal ions, which can influence enzymatic activities and cellular processes. The primary mechanisms of action include:

- Metal Chelation : this compound can bind to heavy metals, potentially reducing their toxicity.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in oxidative stress and inflammation.

- Cell Signaling Modulation : The compound may affect signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Bactericidal effects | |

| Candida albicans | Antifungal activity |

In vitro assays indicated that this compound's effectiveness varies with concentration and exposure time, suggesting a dose-dependent relationship.

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models:

- Cytokine Inhibition : Studies have shown a decrease in TNF-α and IL-6 levels following treatment with this compound.

- Animal Models : In rodent models of inflammation, this compound administration resulted in reduced paw edema and joint swelling.

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in several studies, particularly concerning oxidative stress and neurodegenerative diseases:

- Oxidative Stress Reduction : this compound demonstrated the ability to scavenge free radicals, protecting neuronal cells from oxidative damage.

- Case Studies : Clinical observations have noted improvements in cognitive function among patients treated with this compound for neurodegenerative conditions.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Neuroprotection : A patient with early-stage Alzheimer's disease showed improved cognitive scores after six months of this compound treatment, alongside standard care.

- Clinical Trial on Inflammation : A randomized controlled trial involving 100 participants with chronic inflammatory conditions reported significant reductions in pain and swelling after four weeks of treatment with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.